(+-)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride
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Overview
Description
(±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride is a chemical compound that features a bornane structure with a 2,4-dichlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzylamine with a bornane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of (±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride involves scaling up the synthetic route to a larger scale. This requires careful control of reaction parameters and the use of industrial-grade equipment to ensure consistent quality and yield. The process may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
(±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzylamine: A related compound with similar structural features.
2,4-Dichlorobenzyl alcohol: Another compound with a 2,4-dichlorobenzyl moiety.
Uniqueness
(±)-endo-N-(2,4-Dichlorobenzyl)-2-bornanamine hydrochloride is unique due to its specific bornane structure combined with the 2,4-dichlorobenzylamine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24629-67-2 |
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Molecular Formula |
C17H24Cl3N |
Molecular Weight |
348.7 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C17H23Cl2N.ClH/c1-16(2)12-6-7-17(16,3)15(8-12)20-10-11-4-5-13(18)9-14(11)19;/h4-5,9,12,15,20H,6-8,10H2,1-3H3;1H |
InChI Key |
OCDNQLIWGWSRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=C(C=C(C=C3)Cl)Cl)C)C.[Cl-] |
Origin of Product |
United States |
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